molecular formula C11H13FN2O B7637260 4-[(3-Fluorophenyl)methyl]piperazin-2-one

4-[(3-Fluorophenyl)methyl]piperazin-2-one

Cat. No.: B7637260
M. Wt: 208.23 g/mol
InChI Key: BKWMGOUQUJSAHK-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)methyl]piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorophenyl)methyl]piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of less toxic reagents and improved yields are key considerations in industrial processes .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)methyl]piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been studied as an inhibitor of equilibrative nucleoside transporters, which play a role in nucleotide synthesis and regulation of adenosine function .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Fluorophenyl)methyl]piperazin-2-one
  • 4-[(4-Fluorophenyl)methyl]piperazin-2-one
  • 4-[(3-Chlorophenyl)methyl]piperazin-2-one

Uniqueness

4-[(3-Fluorophenyl)methyl]piperazin-2-one is unique due to the presence of the fluorophenyl moiety, which can significantly influence its biological activity and chemical reactivity. The position of the fluorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .

Properties

IUPAC Name

4-[(3-fluorophenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(6-10)7-14-5-4-13-11(15)8-14/h1-3,6H,4-5,7-8H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWMGOUQUJSAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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